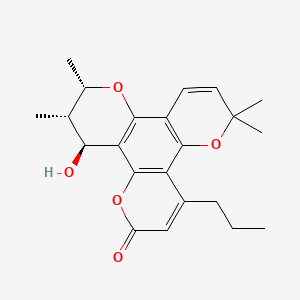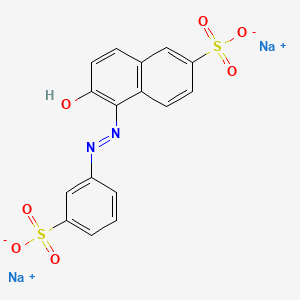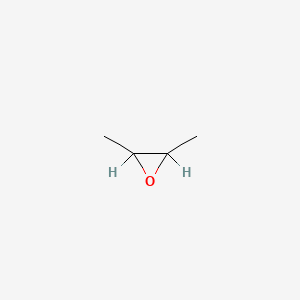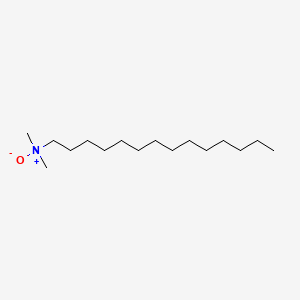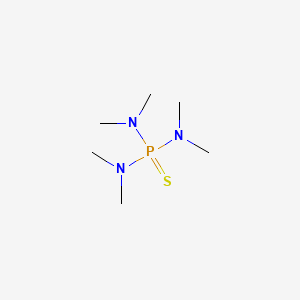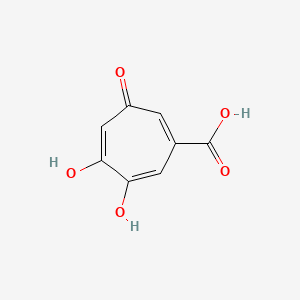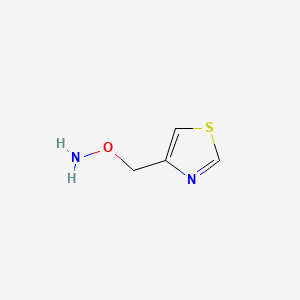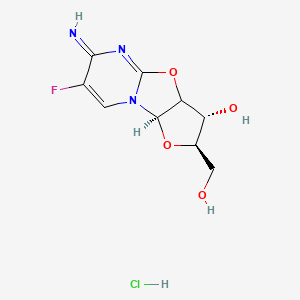
Cyclo FC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo FC is a cyclic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. These compounds are characterized by their stability and unique chemical properties due to the ring strain and conformational flexibility. This compound, specifically, is known for its applications in various scientific fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Cyclo FC can be synthesized through several methods. One common method involves the dehalogenation of dihalogen derivatives of alkanes. For instance, a dihalogen compound with halogens on terminal positions can be treated with zinc in the presence of sodium iodide catalysts to form the cycloalkane ring . Another method involves the use of fluorinated acetate salts under microwave conditions, which allows for the rapid preparation of cyclopropanes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale dehalogenation reactions using specialized reactors to ensure efficient and high-yield synthesis. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions: Cyclo FC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to form saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups, such as halogens, under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens like chlorine or bromine in the presence of light or heat.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cycloalkanes.
科学的研究の応用
Cyclo FC has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying ring strain and conformational analysis. It is also used in the synthesis of more complex cyclic compounds.
Biology: this compound derivatives are used in the study of biological processes involving cyclic structures.
Medicine: Some derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: this compound is used in the production of polymers and other industrial chemicals due to its stability and reactivity.
作用機序
The mechanism by which Cyclo FC exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, this compound derivatives may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include the modulation of enzyme activity or receptor binding, which can influence cellular processes.
類似化合物との比較
Cyclo FC can be compared with other cycloalkanes such as cyclopropane, cyclobutane, and cyclohexane:
Cyclopropane: Known for its high ring strain and reactivity. This compound is more stable due to its larger ring size.
Cyclobutane: Also has significant ring strain but is less reactive than cyclopropane. This compound has a different reactivity profile due to its unique ring structure.
Cyclohexane: Known for its stability and lack of ring strain in the chair conformation. This compound may have different conformational properties and reactivity.
This compound’s uniqueness lies in its specific ring size and the resulting chemical properties, which make it suitable for various applications that other cycloalkanes may not be as effective in.
特性
CAS番号 |
40505-45-1 |
|---|---|
分子式 |
C9H11ClFN3O4 |
分子量 |
279.65 g/mol |
IUPAC名 |
(2R,4R,5R,6S)-11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H10FN3O4.ClH/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11;/h1,4-6,8,11,14-15H,2H2;1H/t4-,5-,6+,8-;/m1./s1 |
InChIキー |
RMCFDHVUFKPQRX-CFHSPSGHSA-N |
SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |
異性体SMILES |
C1=C(C(=N)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)F.Cl |
正規SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F.Cl |
同義語 |
5-fluoro-2,2'-cyclocytidine AAFC anhydro-ara-5-fluorocytosine NSC 166641 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4S)-bicyclo[2.1.0]pentane](/img/structure/B1201569.png)
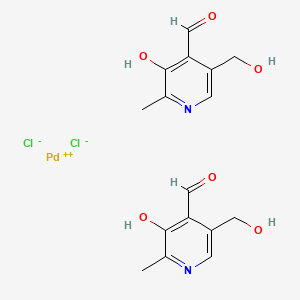

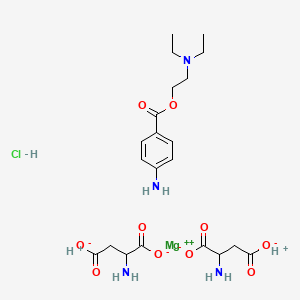
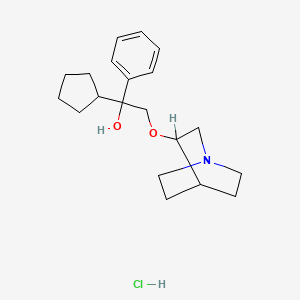

![3-[5-[[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-carboxymethyl]-3,4-dihydroxyoxolan-2-yl]-2-oxo-1H-imidazole-5-carboxylic acid](/img/structure/B1201577.png)
